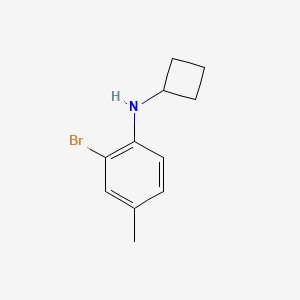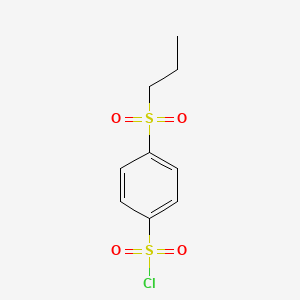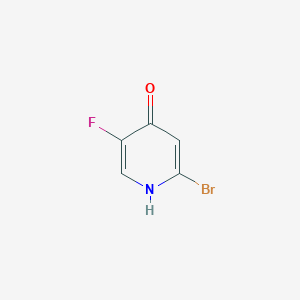
2-Bromo-5-fluoropyridin-4-ol
Vue d'ensemble
Description
2-Bromo-5-fluoropyridin-4-ol is a chemical compound with the molecular formula C5H3BrFNO. It is used in the synthesis of mGluR5 antagonist for the treatment of neuropathic pain .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluoropyridin-4-ol is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted at the 2nd position by a bromine atom and at the 5th position by a fluorine atom. The 4th position of the ring is substituted by a hydroxyl group .
Chemical Reactions Analysis
2-Bromo-5-fluoropyridin-4-ol can undergo several types of chemical reactions. For instance, it can be used in the synthesis of 5-fluoro-2-phenylpyridine via Suzuki coupling reaction with phenylboronic acid. It can also undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-fluoropyridin-4-ol include a molecular weight of 191.99 g/mol. The compound has a topological polar surface area of 29.1 Ų. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .
Applications De Recherche Scientifique
Versatile Synthesis Applications
"2-Bromo-5-fluoropyridin-4-ol" derivatives have been instrumental in developing versatile synthesis pathways for various fluoropyridines and pyridones. For instance, one study demonstrates the high-yield preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate. This process facilitates the Suzuki reaction, yielding monosubstituted and disubstituted fluoropyridines, which are pivotal intermediates for further chemical transformations into pyridones (Sutherland & Gallagher, 2003).
Chemoselective Amination
Chemoselective functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, highlights the selectivity achievable in reactions involving halogenated pyridines. This approach allows for exclusive substitution reactions under specific conditions, revealing the compound's utility in achieving targeted chemical modifications (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Development of Radiolabeled Compounds
A noteworthy application involves the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which are synthesized from 2-bromo-5-[18F]fluoropyridine by palladium-catalyzed amination. This process is significant for developing radiolabeled compounds for use in positron emission tomography (PET), offering insights into the creation of diagnostic agents (Pauton et al., 2019).
Creation of Structural Manifolds
Another study explores the conversion of intermediates like 2-bromo-5-chloro-3-fluoropyridine into various pyridinecarboxylic acids and iodopyridines, demonstrating the compound's role in creating diverse structural manifolds. This transformation process underscores the flexibility and utility of halogenated pyridines in synthesizing a broad array of chemical entities (Schlosser & Bobbio, 2002).
Propriétés
IUPAC Name |
2-bromo-5-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIJSVNNAUFAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744334 | |
| Record name | 2-Bromo-5-fluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoropyridin-4-ol | |
CAS RN |
1196152-88-1 | |
| Record name | 2-Bromo-5-fluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



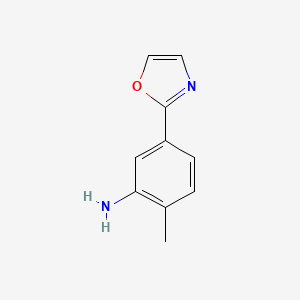
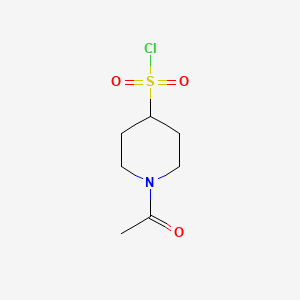
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)
![{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1443445.png)
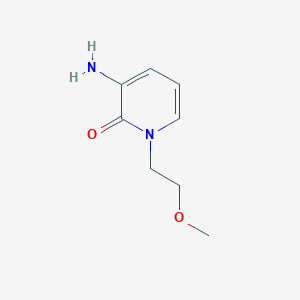
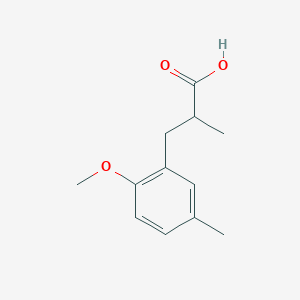

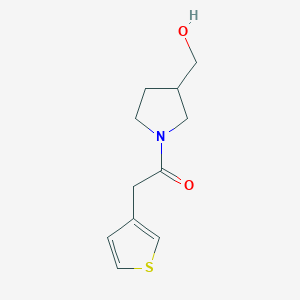
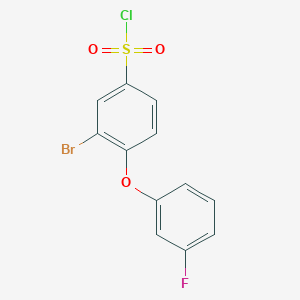
![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)
![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)

